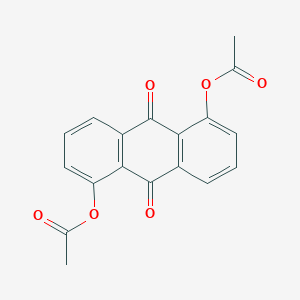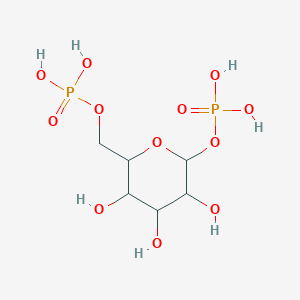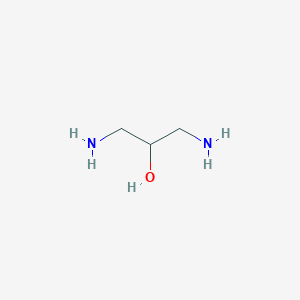
1,3-Diamino-2-propanol
Overview
Description
1,3-Diamino-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C3H10N2O and its molecular weight is 90.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Microsomal Monooxygenase Activity
1,3-Diamino-2-propanol, an inhibitor of ornithine decarboxylase, has been shown to inhibit the induction of microsomal monooxygenases like cytochrome P-450 in rats and mice. This suggests its potential role in modulating enzyme activities in biological systems (Raunio & Pelkonen, 1979).
Synthesis of Aspartic Acid Protease Inhibitors
Research has explored the solid-phase synthesis of this compound derivatives as potential aspartic acid protease inhibitors. This application is significant in the context of drug discovery and biochemical research (Zhou et al., 1999).
Formation of Copper(II) Complexes
This compound has been studied for its ability to form complexes with Cu2+ ions. Such complexes are analyzed for their potential applications in chemistry and materials science (Lajunen & Kivekäs, 1978).
Magnetic Properties of Nickel(II) Compounds
The compound has been used in the synthesis of a novel heptanuclear nickel(II) complex, which exhibits antiferromagnetic behavior. This study contributes to the understanding of magnetic properties in complex materials (El Fallah et al., 1996).
Interaction with Chiral Macrocycle Ligands
It plays a role in the interaction with chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation, demonstrating its utility in stereoselective synthesis and catalysis (Chen et al., 2007).
Thermodynamic Properties in Solutions
Studies on the thermodynamic properties of this compound in aqueous solutions provide insights into its behavior in different chemical and pharmaceutical applications (Cruz et al., 2021).
Formation of Complexes with Lanthanoid Ions
The compound is involved in the synthesis of binuclear lanthanoid complexes, suggesting its potential in the development of new materials and catalysts (Sakamoto, 1987).
Safety and Hazards
1,3-Diamino-2-propanol is a hazardous chemical . It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Novel tertiary diamines of the this compound family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent” discusses the synthesis of novel tertiary diamines of the this compound family . Another paper titled “Narrowing the pore size distribution of a piperazine-based ultrathin polyamide film with the addition of this compound (DAP)” discusses the use of this compound in narrowing the pore size distribution of a piperazine-based ultrathin polyamide film .
Mechanism of Action
Target of Action
1,3-Diamino-2-propanol is a versatile bidentate diamine ligand . It is used in the synthesis of a variety of organometallic compounds . It is also a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
Its role as a precursor in the synthesis of the fluorogenic dsdna binder, n1, n3 -bis (4-amidinophenyl)propane-1,3-diamine (bappa) , suggests that it may have significant effects at the molecular level.
Action Environment
This compound is stable at room temperature but decomposes at high temperatures . It should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . During handling, appropriate protective measures should be taken, such as wearing protective eyewear, gloves, and clothing .
Biochemical Analysis
Biochemical Properties
1,3-Diamino-2-propanol is a close analog of 1,3-diaminopropane and is an indirect inhibitor of ornithine decarboxylase (ODC) . It interacts with enzymes such as ODC and plays a significant role in biochemical reactions .
Cellular Effects
Its antimicrobial activity has been reported
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions . More studies are needed to understand its degradation and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in the synthesis of a variety of organometallic compounds
Transport and Distribution
It is known to be soluble in water , suggesting it could be transported and distributed via aqueous channels within cells and tissues
Subcellular Localization
Given its solubility in water , it may be localized in the cytoplasm or other aqueous compartments within cells
Properties
IUPAC Name |
1,3-diaminopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWIEGTWASWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060663 | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-29-5 | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diaminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O, and its molecular weight is 90.12 g/mol.
ANone: this compound has been characterized using various spectroscopic techniques, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , , , , ] NMR provides information about the hydrogen and carbon environments within the molecule, confirming its structure.
- IR (Infrared) Spectroscopy: [, , , ] IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. The presence of characteristic peaks for amine (N–H), hydroxyl (O–H), and alkyl (C–H) groups can be observed.
- Mass Spectrometry (MS): [, , ] MS determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.
A: Yes, this compound is soluble in water. [] This solubility allows for its use in a variety of aqueous-based applications, including its investigation as a potential ligand in metal complexes. [, , , ]
A: The presence of both amine (NH2) and hydroxyl (OH) groups in this compound contributes to its ability to form hydrogen bonds. These hydrogen bonding capabilities make it compatible with a range of materials, including polymers and solvents, and also influence its interactions with metal ions in complex formation. [, , , ]
A: While this compound itself might not be a catalyst in the traditional sense, derivatives of it have been incorporated into materials that demonstrate catalytic properties. For example, a covalent aromatic polymer functionalized with this compound (CAP-DAP) showed high catalytic activity for carbon dioxide-epoxide cycloaddition reactions. []
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of metal complexes containing this compound derivatives. [, ] These calculations provide insights into the electronic structure, bonding, and magnetic properties of these complexes.
A: Yes, this compound has been used as a chain extender in polyurethane synthesis. [, ] Its incorporation influences the properties of the resulting polyurethane, impacting factors like thermal stability and glass transition temperature.
A: Research has explored the use of this compound as a linker in the synthesis of branched, multifunctional high-molecular weight poly(ethylene glycol)s (MultiPEGs). [] These MultiPEGs have potential applications as drug carriers and soluble synthetic supports.
A: Yes, this compound and its derivatives readily form complexes with various metal ions, including copper(II), lanthanides, vanadium(III), and iron(III). [, , , , , , , , , , , ] The presence of both nitrogen and oxygen donor atoms in the molecule allows for diverse coordination modes and the formation of complexes with varying nuclearity and structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



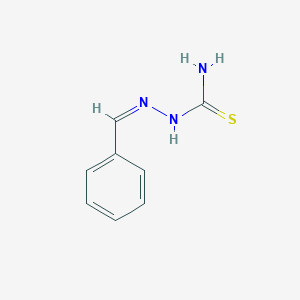
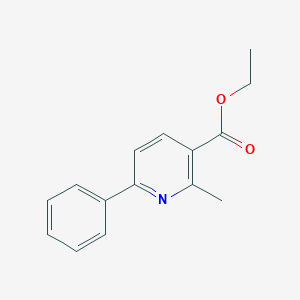


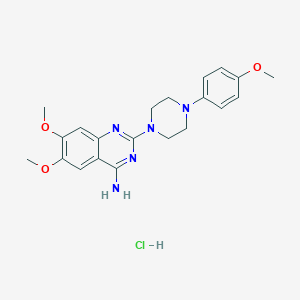

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
